2-Cyclopentyl-1,3-thiazole
Description
Significance of the Thiazole (B1198619) Nucleus in Chemical Biology and Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. tandfonline.comsciencescholar.us Its unique structural and electronic properties allow it to bind to a variety of biological targets, making it a key component in numerous biologically active compounds. jneonatalsurg.com
The significance of the thiazole nucleus is underscored by its presence in a wide array of natural products and synthetic drugs. kuey.net A notable example is Vitamin B1 (thiamine), which contains a thiazole ring and is essential for nerve function. kuey.net Furthermore, the thiazole moiety is a core structural element in many FDA-approved drugs, demonstrating its therapeutic relevance. sciencescholar.us
Derivatives of thiazole exhibit a broad spectrum of pharmacological activities, including:
Antimicrobial and Antifungal Activity: Thiazole-containing compounds have been developed as potent agents against various bacterial and fungal pathogens. nih.govnih.gov
Anticancer Activity: Several clinically used anticancer drugs, such as Dasatinib and Ixabepilone, incorporate a thiazole ring. nih.gov Thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms. nih.govnih.gov
Anti-inflammatory Activity: The thiazole nucleus is found in non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam. tandfonline.com
Antiviral Activity: The anti-HIV drug Ritonavir contains a thiazole ring, highlighting its importance in antiviral drug design. tandfonline.com
Other Therapeutic Areas: The versatility of the thiazole scaffold has led to its investigation for a multitude of other therapeutic applications, including as anticonvulsants, antioxidants, and diuretics. kuey.netjneonatalsurg.com
The development of thiazole chemistry began in the late 19th century with the pioneering work of Hantzsch and Hofmann. kuey.nettandfonline.com Since then, extensive research has focused on the synthesis and modification of the thiazole ring to create novel therapeutic agents. kuey.net
Overview of Cyclopentyl-Substituted Heterocycles in Medicinal Chemistry
The introduction of a cyclopentyl group into heterocyclic structures is a common strategy in medicinal chemistry to modulate the pharmacological profile of a molecule. The cyclopentyl moiety can influence a compound's lipophilicity, conformational flexibility, and binding interactions with biological targets.
Research has shown that cyclopentyl-substituted heterocycles are associated with a range of biological activities. For instance, studies on cyclopentyl-substituted kuey.netjneonatalsurg.comnih.govthiadiazole thione tautomers have explored their spectroscopic, geometric, thermal, and biological properties. scilit.com Similarly, the synthesis of 3-cyclopentylpropionamide (B2703500) containing 1,3,4-thiadiazole (B1197879) derivatives has yielded compounds with potential as antibacterial agents. researchgate.net
In the context of thiazoles, the cyclopentyl group has been incorporated to develop compounds with specific therapeutic applications. For example, novel 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have been synthesized and tested for their potential anticancer and 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibitory activities. mdpi.com Another study focused on the synthesis and anticonvulsant activities of novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles. tandfonline.com
The synthesis of cyclopentyl-substituted heterocycles can be achieved through various chemical reactions. For example, DBU-promoted cyclizations of cyclopentyl-substituted oxazapolyenes have been shown to form cyclopentapyridones and hydroxypyrroles. acs.org The Mitsunobu reaction has also been employed for the synthesis of N-cyclopentoxy-4-methylthiazole-2(3H)-thiones. thieme-connect.com
Historical Context and Evolution of Research on 2-Cyclopentyl-1,3-thiazole Derivatives
While the broader field of thiazole chemistry dates back to the work of Hantzsch and Hofmann in 1887, dedicated research into this compound and its derivatives is a more recent development. kuey.nettandfonline.com Early research on thiazoles laid the groundwork for the synthesis of a vast number of derivatives, but the specific exploration of cyclopentyl-substituted thiazoles has gained momentum with the increasing interest in modulating the biological activity of heterocyclic compounds.
Several studies have highlighted the therapeutic potential of this compound derivatives. Research into novel (E)-2-(2-(cyclopentylmethylene)hydrazinyl)-4-arylthiazoles has identified their potential as anticonvulsant agents. tandfonline.com In another study, a series of nine new 2-(cyclopentylamino)thiazol-4(5H)-one derivatives were synthesized and evaluated for their anticancer and 11β-HSD inhibitory activities, with some compounds showing significant inhibitory effects. mdpi.com
Patents have also been filed for cyclopentyl-substituted thiazole derivatives, indicating their commercial and therapeutic potential. For instance, a patent describes cyclopentyl-substituted glutaramide derivatives as inhibitors of neutral endopeptidase. google.com Another patent covers substituted 1,3-thiazole compounds, including N-cyclopentyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridylamine, for their p38 MAP kinase inhibitory activity. google.com
The compound 4-(chloromethyl)-2-cyclopentylthiazole hydrochloride has been investigated for its potential antiviral properties, particularly as a retroviral protease inhibitor. This highlights the diverse range of applications being explored for derivatives of this compound.
The evolution of research in this area continues, with ongoing efforts to synthesize novel derivatives and explore their biological activities across various therapeutic areas. The combination of the versatile thiazole nucleus with the modulating properties of the cyclopentyl group presents a promising avenue for the discovery of new and effective therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-4-7(3-1)8-9-5-6-10-8/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQYIBOZNROQES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958827-20-8 | |
| Record name | 2-cyclopentyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Cyclopentyl 1,3 Thiazole and Its Analogues
Direct Synthesis Approaches to the 1,3-Thiazole Core with Cyclopentyl Moiety
The direct formation of the 1,3-thiazole ring bearing a cyclopentyl substituent at the 2-position can be achieved through several well-established synthetic protocols. These methods typically involve the condensation of two key building blocks to form the heterocyclic core in a single cyclization step.
Hantzsch Thiazole (B1198619) Synthesis and its Adaptations
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for the preparation of thiazoles. synarchive.com The classical approach involves the reaction of an α-haloketone with a thioamide. nih.gov To synthesize 2-cyclopentyl-1,3-thiazole, this reaction would employ cyclopentanecarbothioamide (B1603094) as the thioamide component.
The general mechanism commences with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halo-ketone, forming an intermediate that subsequently undergoes cyclization and dehydration to yield the thiazole ring. nih.gov The reaction is versatile, allowing for the synthesis of a variety of substituted thiazoles by modifying the starting materials. ijper.org For instance, the reaction of cyclopentanecarbothioamide with chloroacetone (B47974) would yield 2-cyclopentyl-4-methyl-1,3-thiazole.
| Reactant 1 | Reactant 2 | Product |
| Cyclopentanecarbothioamide | α-Haloketone | This compound derivative |
| Cyclopentanecarbothioamide | Chloroacetone | 2-Cyclopentyl-4-methyl-1,3-thiazole |
| Cyclopentanecarbothioamide | 2-Bromoacetophenone | 2-Cyclopentyl-4-phenyl-1,3-thiazole |
Adaptations of the Hantzsch synthesis have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions. nih.gov These modifications often involve the use of microwave irradiation or alternative catalysts. nih.gov
Cook & Heilborn Method Variations
The Cook-Heilborn synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates. wikipedia.orgyoutube.com To introduce a cyclopentyl group at the 2-position using this method, a cyclopentyl-dithioic acid or a related derivative would be required.
For example, the reaction of a cyclopentyl dithioic acid ester with an α-aminonitrile would lead to the formation of a 2-cyclopentyl-5-aminothiazole derivative. This method is particularly useful for accessing thiazoles with an amino group at the C5 position, which can serve as a handle for further functionalization. The reaction proceeds under mild conditions, often at room temperature. wikipedia.org
| Reactant 1 | Reactant 2 | Product |
| Cyclopentyl dithioic acid ester | Aminoacetonitrile | 5-Amino-2-cyclopentyl-1,3-thiazole |
| Cyclopentanecarbonyl isothiocyanate | Ethyl aminocyanoacetate | 5-Amino-4-carbethoxy-2-cyclopentyl-1,3-thiazole |
Erlenmeyer Method and Related Cyclization Reactions
The Erlenmeyer synthesis is classically known for the preparation of azlactones (oxazolones) from N-acylglycines and aldehydes or ketones. While not a direct synthesis of thiazoles, a variation of this chemistry can be adapted for the synthesis of thiazolinones, which are precursors to thiazoles. This involves the use of N-thioacylamino acids.
In a related approach, the reaction of N-thioacylamino acids with a cyclizing agent can lead to the formation of a thioazlactone. This intermediate can then react with various electrophiles and subsequently be converted to a 2-cyclopentylthiazole derivative. For instance, the condensation of N-(cyclopentanecarbonyl)glycine with a dehydrating agent could form a cyclopentyl-substituted azlactone, which upon treatment with a thionating agent like Lawesson's reagent and subsequent reaction steps, could yield the desired thiazole.
Multi-step Syntheses for Complex Cyclopentylthiazole Scaffolds
The synthesis of more complex molecules containing the this compound core often requires multi-step synthetic sequences. These routes allow for the introduction of various functional groups and the construction of intricate molecular architectures. For example, a thiazole ring can be synthesized early in the sequence and then elaborated, or a complex precursor containing the cyclopentyl group can be used to build the thiazole ring in a later step.
One common strategy involves the synthesis of a key intermediate, such as a functionalized 2-aminothiazole, which can then be subjected to a series of reactions to build the final complex molecule. For instance, a 2-amino-4-cyclopentylthiazole could be prepared via a Hantzsch reaction and then undergo acylation, alkylation, or coupling reactions at the amino group or other positions on the thiazole ring to generate a library of diverse compounds. mdpi.com
Green Chemistry Approaches in Thiazole Synthesis Relevant to Cyclopentyl Derivatives
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of thiazoles, including those with alkyl substituents like the cyclopentyl group.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. beilstein-journals.org The Hantzsch synthesis of thiazoles, for example, can be carried out efficiently under microwave irradiation, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. manipal.eduresearchgate.net This approach is applicable to the synthesis of 2-cyclopentylthiazoles, offering a more energy-efficient route.
Ultrasound-assisted synthesis is another green technique that utilizes the energy of ultrasonic waves to promote chemical reactions. wisdomlib.org Sonication can enhance reaction rates and yields in various heterocyclic syntheses, including the formation of thiazoles. nih.govscilit.com The use of ultrasound in the Hantzsch or Cook-Heilborn synthesis of 2-cyclopentylthiazole could offer advantages in terms of milder reaction conditions and shorter reaction times.
The use of greener solvents, such as water or ionic liquids, and the development of catalyst-free reaction conditions are also key areas of research in the green synthesis of thiazoles. nih.gov
Chemoenzymatic Synthesis Strategies for Thiazole Systems
Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical synthesis to create efficient and sustainable synthetic routes. Lipases, for instance, have been shown to be effective catalysts for the synthesis of 2,4-disubstituted thiazoles. rsc.orgresearchgate.net In a lipase-catalyzed approach, the enzyme can facilitate the key bond-forming reactions under mild and environmentally friendly conditions, such as in an aqueous medium. rsc.org This strategy could be adapted for the synthesis of this compound by using appropriate cyclopentyl-containing substrates.
The use of enzymes can offer high selectivity, reducing the formation of byproducts and simplifying purification processes. This approach aligns with the principles of green chemistry and provides a promising avenue for the sustainable production of valuable thiazole derivatives. researchgate.net
Derivatization Strategies and Analogue Design of 2 Cyclopentyl 1,3 Thiazole
Substitution at the Thiazole (B1198619) Ring Positions (e.g., C-4, C-5)
The thiazole ring presents multiple sites for substitution, with the C-4 and C-5 positions being common targets for modification. The reactivity of the thiazole ring allows for electrophilic substitution, which typically favors the C-5 position unless it is already occupied. pharmaguideline.com
A key synthetic intermediate, 4-(chloromethyl)-2-cyclopentylthiazole hydrochloride, demonstrates a strategic C-4 substitution. The chloromethyl group at the C-4 position serves as a highly reactive handle for subsequent nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups through alkylation or amidation.
Modification at the C-5 position has also been extensively explored. For instance, a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives were synthesized by reacting N-cyclopentylthiourea with various α-bromo esters. This approach allows for the introduction of diverse substituents at the C-5 position, leading to compounds with potential anticancer and enzyme inhibitory activities. nih.govmdpi.com The synthesis of these derivatives, particularly those with substituents at the C-5 carbon, was achieved with varying yields depending on the specific substituent and reaction procedure employed. nih.govmdpi.com
| Compound ID | C-5 Substituent | Yield (%) |
|---|---|---|
| 3b | Ethyl | 69.29% |
| 3e | Dimethyl | 9.42% |
| 3h | Spiro-cyclohexane | 2.47% |
Modification of the Cyclopentyl Moiety and its Influence on Molecular Properties
In studies of SIRT2 inhibitors, replacing other cycloalkyl groups with a small cycloaliphatic group like cyclopentyl was found to be advantageous. nih.gov For example, cyclopentyl-based compounds demonstrated lower IC₅₀ values (indicating higher potency) compared to several cyclohexyl-based analogues. nih.gov Conversely, in the development of antiproliferative agents targeting EGFR and BRAF V600E, cyclopentyl derivatives were found to be the least active among the tested compounds, suggesting that the cyclopentyl group is not favored for this specific activity. mdpi.com Similarly, research on P-glycoprotein (P-gp) modulators found that ring sizes smaller (like cyclopentyl) or larger than a cyclohexyl ring were detrimental to activity. nih.gov
| Study Area | Cyclopentyl Analogue Activity | Comparison Group | Source |
|---|---|---|---|
| SIRT2 Inhibition | More Potent (IC₅₀ = 0.73–1.52 µM) | Cyclohexyl Analogue (IC₅₀ = 1.65–9.18 µM) | nih.gov |
| Antiproliferative (EGFR/BRAF) | Least Active (GI₅₀ = 78-84 nM) | Other Alkyl/Aryl Derivatives | mdpi.com |
| P-gp Modulation | Detrimental to Activity | Cyclohexyl Analogue | nih.gov |
Hybridization with Other Pharmacophores (e.g., hydrazinyl, quinoline (B57606), pyrazole (B372694), thiadiazole)
Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophoric units into a single molecule. nih.govresearchgate.net This can lead to compounds with dual or synergistic modes of action. The 2-cyclopentyl-1,3-thiazole scaffold has been successfully hybridized with several other pharmacophores.
Hydrazinyl: Novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles have been synthesized and evaluated for their anticonvulsant activities. researchgate.net
Quinoline: To potentially improve water solubility and introduce new interaction points, quinoline substituents have been introduced at the 5-position of the thiazole ring. nih.gov
Pyrazole: The combination of thiazole and pyrazole moieties has led to the development of hybrid compounds with potential anti-inflammatory and anticancer activities. nih.govjneonatalsurg.com
Thiadiazole: A variety of 1,3,4-thiadiazole (B1197879) derivatives have been synthesized, and this core can be linked to other heterocyclic systems, including thiazoles, to create novel molecular architectures. bohrium.comsbq.org.br A complex hybrid molecule has been reported featuring a 2-cyclopentyl ethanone (B97240) unit linked to a pyrimidinyl-oxadiazole moiety. a2bchem.com
| Hybrid Pharmacophore | Resulting Molecular Class | Potential Application | Source |
|---|---|---|---|
| Hydrazinyl | 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles | Anticonvulsant | researchgate.net |
| Quinoline | 5-Quinolinyl-thiazole derivatives | Antifungal | nih.gov |
| Pyrazole | Thiazole-pyrazole hybrids | Anticancer, Anti-inflammatory | nih.govjneonatalsurg.com |
| Thiadiazole/Oxadiazole | Thiazole-thiadiazole/oxadiazole hybrids | Various | bohrium.coma2bchem.com |
Incorporation into Peptidomimetic Scaffolds
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. The thiazole ring is a valuable component in peptidomimetic design, often serving as a conformationally constrained bioisostere of an amide bond or as a synthetic analogue of a cyclized cysteine residue. uq.edu.au Its planar and aromatic nature can influence molecular conformation and facilitate interactions with protein targets. uq.edu.au
The this compound motif has been incorporated into such scaffolds. For example, researchers have developed (S)-valine-derived thiazole scaffolds to create a library of analogues for probing the substrate-binding site of P-glycoprotein. nih.gov This work demonstrates the direct incorporation of amino acid residues with the thiazole core. Furthermore, multicomponent reactions, such as the Ugi reaction, have been employed to synthesize 2,4-disubstituted thiazoles that serve as dipeptide mimics. beilstein-journals.org In another approach, cyclopentyl and thiazole rings have been used to design transition-state analogues of enzyme-catalyzed reactions, linking them to adenosine (B11128) to create complex biomimetic structures. nih.govchemrxiv.org
Stereochemical Considerations in Analogue Design and Synthesis
The three-dimensional arrangement of atoms in a molecule is crucial for its biological activity. In the design of this compound analogues, stereochemistry is a key consideration. The synthesis of active compounds often begins with chiral starting materials to ensure the final product has the correct spatial orientation.
For instance, the synthesis of certain cyclopentyl-containing analogues has been initiated from (1S,3R)-Boc-3-aminocyclopentane carboxylic acid, a starting material with defined stereocenters. nih.gov Similarly, peptidomimetic scaffolds have been built using specific enantiomers of amino acids, such as (S)-valine, to control the stereochemistry of the final molecule. nih.gov The importance of stereochemistry is further highlighted in specific named compounds, such as (1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclopentan-1-amine, where the (1S,2S) designation specifies the precise configuration at the two chiral centers. vulcanchem.com These examples underscore that controlling the stereochemical outcome is a fundamental aspect of synthesizing potent and selective analogues.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2 Cyclopentyl 1,3 Thiazole Derivatives
Influence of Cyclopentyl Substituent on Biological Activity and Selectivity
The cyclopentyl group at the 2-position of the thiazole (B1198619) ring plays a significant role in the biological activity and selectivity of these derivatives. This aliphatic moiety can influence the molecule's lipophilicity, steric profile, and interactions with biological targets.
In a study on 2-(cyclopentylamino)thiazol-4(5H)-one derivatives as potential 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibitors, the cyclopentyl group was observed to make close contact with the sidechains of specific amino acid residues within the enzyme's active site. nih.gov Specifically, it engages in CH–π interactions with Tyr183 and hydrophobic contacts with the non-polar portion of the Thr124 sidechain. nih.gov These interactions are crucial for the ligand's binding and inhibitory activity. The study also noted that compared to smaller aliphatic groups like methyl and ethyl, the larger cyclopentyl moiety contributed to a more significant inhibitory effect on 11β-HSD1. nih.gov
The size and conformation of the cycloalkyl group can be a determining factor for potency. For instance, in a series of sGC stimulators, replacing a phenyl group with a cyclopentyl substituent led to a decrease in potency, suggesting that the specific steric and electronic properties of the aromatic ring were more favorable for that particular target. nih.gov This highlights that the influence of the cyclopentyl group is highly dependent on the specific biological target and the nature of the binding pocket.
Impact of Substitutions on the Thiazole Ring on Potency and Target Interaction
Modifications to the thiazole ring itself, at positions 4 and 5, are a cornerstone of SAR studies, as they directly modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. sciencescholar.us
The electronic nature of substituents on the thiazole ring can significantly impact biological activity. For example, the introduction of electron-withdrawing groups, such as nitro groups, or electron-donating groups, like methoxy (B1213986) groups, can alter the charge distribution of the thiazole ring and influence its ability to form hydrogen bonds or other interactions with the target protein. mdpi.comacs.org In some cases, the presence of specific substituents is a primary requirement for activity. For instance, studies on certain antifungal thiazole derivatives revealed that chloro- and fluoro-substituted phenyl rings were essential for their potency. nih.gov
The position of the substituent also matters. In a series of anticancer agents, modifications at the 4-position of the thiazole ring with different aryl groups led to varying levels of cytotoxicity. acs.org This suggests that the 4-position is a critical point for interaction with the target, and the nature of the substituent at this position can fine-tune the compound's activity and selectivity.
Role of Linker Moieties and Pharmacophore Hybridization on Pharmacological Efficacy
Connecting the 2-cyclopentyl-1,3-thiazole core to other pharmacophores via linker moieties is a common strategy to enhance pharmacological efficacy. This approach, known as pharmacophore hybridization, aims to combine the beneficial properties of different molecular fragments to create a new molecule with improved activity, selectivity, or pharmacokinetic properties. nih.govmdpi.com
The nature and length of the linker are critical. A study on coumarin-triazole hybrids demonstrated that a two-carbon spacer between the two heterocyclic moieties was crucial for anticancer activity. nih.gov Similarly, in the development of N-myristoyltransferase (NMT) inhibitors, linking a thiazole moiety to another pharmacophore required careful optimization of the linker to maintain the desired biological activity. acs.org
Hybridization can lead to compounds with dual or multiple modes of action. For example, combining a thiazole derivative with a known anticancer pharmacophore could result in a hybrid molecule that targets multiple pathways involved in cancer progression. researchgate.netresearchgate.net The success of this strategy often depends on the synergistic effect of the hybridized pharmacophores and the appropriate spatial arrangement facilitated by the linker.
The introduction of different heterocyclic systems, such as pyrazole (B372694) or triazole, linked to the thiazole core has been explored to modulate the biological activity profile. nih.govmdpi.com These hybrid molecules can exhibit enhanced potency and a broader spectrum of activity compared to the individual parent molecules.
Conformational Analysis and its Correlation with Bioactivity Profiles
The three-dimensional conformation of a molecule is a key determinant of its biological activity. Conformational analysis of this compound derivatives helps to understand the spatial arrangement of the different structural components and how this correlates with the observed bioactivity.
The flexibility or rigidity of the molecule can influence its ability to adopt the optimal conformation for binding to a biological target. The cyclopentyl group, while having some flexibility, can also impose certain conformational constraints on the rest of the molecule. Molecular modeling and X-ray crystallography are powerful tools used to study the preferred conformations of these derivatives. nih.gov
For instance, in the study of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, molecular docking studies revealed a specific binding mode where the cyclopentyl group is oriented towards a hydrophobic pocket in the enzyme active site. nih.gov This optimal conformation allows for favorable interactions that contribute to the compound's inhibitory activity. Any structural modification that disrupts this preferred conformation could lead to a loss of potency.
The planarity between the thiazole ring and any attached aryl groups can also be a significant factor. In some cases, a co-planar arrangement is necessary for effective π-π stacking interactions with aromatic residues in the binding site. nih.gov
Mechanistic Insights Derived from SAR Analysis
SAR studies not only help in optimizing the potency and selectivity of a lead compound but also provide valuable insights into its mechanism of action (SMR). By systematically modifying the structure of a this compound derivative and observing the corresponding changes in biological activity, researchers can infer which parts of the molecule are critical for interacting with the biological target and what types of interactions are involved.
For example, if introducing a hydrogen bond donor at a specific position significantly enhances activity, it can be hypothesized that the target protein has a corresponding hydrogen bond acceptor in that region. nih.gov Similarly, if increasing the lipophilicity of a particular substituent leads to improved potency, it may suggest that the substituent is interacting with a hydrophobic pocket in the target. nih.gov
In the case of the 11β-HSD1 inhibitors, the SAR data, combined with molecular docking, strongly suggested that the cyclopentyl group's hydrophobic and CH–π interactions with specific residues are a key part of the inhibitory mechanism. nih.gov For some antimicrobial thiazole derivatives, SAR analysis has pointed towards the inhibition of specific enzymes, such as β-ketoacyl-acyl-carrier protein synthase III, as the potential mechanism of action. nih.gov
Furthermore, SAR can help to identify potential off-target effects. If a structural modification aimed at improving activity against one target also increases activity against an unrelated target, it can provide clues about the structural requirements for both interactions. This information is crucial for designing more selective compounds with fewer side effects.
Preclinical Research on this compound Derivatives Remains Undisclosed in Publicly Available Literature
An extensive review of scientific literature and preclinical research databases reveals a significant gap in publicly available information regarding the specific pharmacological and biological activities of this compound and its derivatives. Despite the broad interest in the therapeutic potential of the thiazole scaffold in medicinal chemistry, this particular subclass of compounds appears to be largely unexplored or the findings have not been disseminated in publicly accessible forums.
Thiazole derivatives, as a class, are widely recognized for their diverse range of biological activities, including antimicrobial and anticancer properties. Numerous studies have detailed the efficacy of various substituted thiazoles against a wide array of bacterial and fungal strains, as well as their potent inhibitory effects on cancer cell proliferation through mechanisms such as kinase inhibition and cell cycle modulation. However, these findings are associated with thiazole derivatives bearing different substitution patterns at the 2-position and other locations on the thiazole ring.
Searches for preclinical data on this compound derivatives across multiple scientific databases did not yield specific studies detailing their efficacy against microbial strains such as Mycobacterium tuberculosis or Escherichia coli, nor was there specific information on their antifungal or antiviral activities. Similarly, data on the anticancer and antiproliferative effects of this specific compound family, including their potential to inhibit key kinases like EGFR, BRAFV600E, SIRT2, VEGFR-1, or VEGFR-2, or to modulate cell cycle progression and microtubular dynamics, is not present in the available literature.
While the broader class of thiazole compounds continues to be a focal point of significant research efforts in drug discovery, the specific contributions and pharmacological profile of derivatives containing a cyclopentyl group at the 2-position of the 1,3-thiazole ring remain to be publicly documented. Therefore, a detailed article on the preclinical pharmacological and biological activities of this compound derivatives, as per the requested outline, cannot be generated at this time due to the absence of the necessary scientific data. Further research and publication in this specific area would be required to enable a comprehensive review.
Anti-inflammatory and Analgesic Potentials
Derivatives of the this compound scaffold are being investigated for their potential to mitigate inflammation and pain. The mechanisms underlying these potential effects are explored through their interaction with key enzymes and signaling molecules in the inflammatory cascade. While research on the specific 2-cyclopentyl subclass is emerging, the broader class of thiazole derivatives provides a strong indication of the potential mechanisms of action.
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. Inhibition of COX-1 and COX-2 is a primary mechanism for many anti-inflammatory drugs. Studies on various thiazole derivatives have demonstrated significant COX inhibitory activity.
For instance, two novel thiazole derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (Compound 1) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (Compound 2), were evaluated for their effects on prostaglandin E2 (PGE2) production and COX activity. nih.gov The results showed a potent inhibition of COX-2-dependent PGE2 production by both compounds. nih.gov Further investigation revealed that Compound 1 acts as a specific inhibitor of COX-1, while Compound 2 did not affect COX-1 activity, suggesting a selective inhibition profile for the latter. nih.govnih.gov Both compounds demonstrated an anti-inflammatory effect in a dorsal air pouch model of inflammation. nih.gov
| Compound | Target | IC50 (µM) |
| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide | COX-1 | 0.0556 ± 0.0226 |
| COX-2 | 9.01 ± 0.01 | |
| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | COX-2 | 11.65 ± 6.20 |
Other research into 4-substituted thiazole analogues of indomethacin identified potent and selective inhibitors of COX-2, with some compounds exhibiting IC50 values in the nanomolar range. mdpi.com This body of research on the broader thiazole class suggests that the this compound scaffold is a promising candidate for developing novel COX inhibitors.
Lipoxygenases (LOX) are another class of enzymes involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent mediators of inflammation. Thiazole derivatives have also been identified as inhibitors of these enzymes.
A study on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives investigated their potential as direct 5-lipoxygenase (5-LOX) inhibitors. nih.gov The research identified that N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was a particularly potent 5-LOX inhibitor with an IC50 value of 127 nM. mdpi.com
In a different study, a series of organosilicon-containing thiazole derivatives were evaluated for their lipoxygenase inhibiting properties. nih.gov All tested compounds showed an ability to inhibit soybean lipoxygenase activity. The most potent compound was 2-(4-Trimethylsilyloxypiperidin-1-yl)-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide, which displayed an ID50 of 0.01 mmol. nih.gov These findings indicate that the thiazole nucleus is a viable scaffold for the development of LOX inhibitors.
| Compound | Activity |
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX Inhibition (IC50 = 127 nM) |
| 2-(4-Trimethylsilyloxypiperidin-1-yl)-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide | Lipoxygenase Inhibition (ID50 = 0.01 mmol) |
Cytokine Modulation (e.g., IL-1β, TNF-α)
Pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), play a critical role in orchestrating the inflammatory response. Modulating the production of these cytokines is a key strategy in the development of anti-inflammatory therapies. Research has shown that certain thiazole derivatives can effectively inhibit the release of these critical mediators.
In one study, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their impact on lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines in RAW264.7 cells. The results indicated that most of the synthesized compounds effectively inhibited the release of NO, IL-6, and TNF-α. rsc.orgnih.gov This highlights the potential of the thiazole scaffold in modulating inflammatory cytokine production.
Anticonvulsant Activities
The therapeutic potential of this compound derivatives extends to the central nervous system, with significant findings in the area of anticonvulsant activity.
Preclinical evaluation of anticonvulsant drugs commonly employs the maximal electroshock (MES) and the pentylenetetrazole (PTZ) seizure models, which represent generalized tonic-clonic and absence seizures, respectively. A study focused on a series of 13 novel cyclopentanecarbaldehyde-based 2,4-disubstituted 1,3-thiazoles, specifically 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles, revealed significant anticonvulsant properties. nih.govtandfonline.com
In this research, seven of the synthesized compounds demonstrated noteworthy anticonvulsant activity in the PTZ model. nih.govtandfonline.com These compounds, featuring substituents such as fluorine, chlorine, bromine, trifluoromethyl, methyl, and adamantyl groups, showed median effective doses (ED50) of less than or equal to 20 mg/kg. This potency was approximately seven times lower than that of the reference drug, ethosuximide. nih.govtandfonline.com Importantly, none of these active compounds were found to impair motor coordination in the rotarod test, suggesting a favorable preclinical profile. nih.govtandfonline.com While many thiazole derivatives show activity in both MES and PTZ tests, this particular series of 2-(cyclopentylmethylene)hydrazinyl derivatives showed its most significant activity in the PTZ model. tandfonline.comnih.gov
| Compound ID | Key Substituent | Anticonvulsant Activity in PTZ Model (ED50) |
| 3a | F | ≤ 20 mg/kg |
| 3b | Cl | ≤ 20 mg/kg |
| 3d | Br | ≤ 20 mg/kg |
| 3e | CF3 | ≤ 20 mg/kg |
| 3f | CH3 | ≤ 20 mg/kg |
| 3k | Adamantyl | ≤ 20 mg/kg |
| 3m | Adamantyl | ≤ 20 mg/kg |
Other Emerging Pharmacological Profiles
The versatility of the thiazole scaffold has led to the exploration of its derivatives for a wide range of other therapeutic applications. nih.govglobalresearchonline.neteurekaselect.com Beyond the well-documented anti-inflammatory and anticonvulsant activities, preclinical studies have indicated that various thiazole-containing compounds possess antimicrobial, anticancer, antiviral, and antidiabetic properties. nih.goveurekaselect.com Furthermore, some 2-arylimino-1,3-thiazole derivatives have been investigated for cardioprotective activity in in vitro models. mdpi.com These emerging profiles suggest that derivatives of this compound could hold potential in a variety of therapeutic areas, warranting further investigation to fully elucidate their pharmacological spectrum.
Computational Chemistry and Molecular Modeling Studies of 2 Cyclopentyl 1,3 Thiazole Systems
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Cyclopentyl-1,3-thiazole, this method would be pivotal in identifying potential biological targets, such as proteins or enzymes, with which it might interact.
The process would involve obtaining the three-dimensional structure of a potential target protein, often from a repository like the Protein Data Bank (PDB). A 3D model of this compound would then be computationally "docked" into the binding site of the target protein. Scoring functions are used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction.
For instance, if this compound were being investigated as a potential inhibitor of a specific kinase, docking studies could reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the thiazole (B1198619) ring, the cyclopentyl group, and the amino acid residues in the kinase's active site.
Illustrative Molecular Docking Results for this compound Against Hypothetical Kinase Targets
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Kinase A | -8.5 | LEU83, VAL65, ALA145 |
| Kinase B | -7.2 | PHE160, ILE78 |
| Kinase C | -6.9 | LYS45, ASP162 |
Molecular Dynamics Simulations for Binding Conformations and Stability
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed understanding of the binding conformations and stability of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the flexibility of both the ligand and the protein.
For a complex of this compound and a target protein, an MD simulation would be run for a specific duration (e.g., nanoseconds to microseconds). The resulting trajectory would be analyzed to assess the stability of the binding pose predicted by docking. Root Mean Square Deviation (RMSD) of the ligand and protein backbone would be calculated to evaluate conformational stability. A stable RMSD over the simulation time would suggest a stable binding mode.
MD simulations can also reveal the role of water molecules in the binding site and provide a more accurate estimation of binding free energies through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of a molecule. For this compound, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and reactivity indices.
Key parameters that would be calculated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
The distribution of electron density can be visualized through molecular electrostatic potential (MESP) maps, which would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound. This information is crucial for understanding its potential interactions with other molecules.
Hypothetical DFT-Calculated Properties for this compound
| Parameter | Value (Hypothetical) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.1 D |
Conformational Analysis and Energy Landscapes
The cyclopentyl group in this compound is not planar and can adopt various conformations (e.g., envelope, twist). Conformational analysis is performed to identify the most stable, low-energy conformations of the molecule. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.
The results of a conformational analysis can be visualized as a potential energy surface or energy landscape, which maps the energy of the molecule as a function of its conformational degrees of freedom. Identifying the global minimum energy conformation is important as it is likely the most populated and biologically relevant structure.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Predictions
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties (ADME) and potential toxicity must be assessed. In silico ADME/Tox prediction models use computational algorithms to estimate these properties based on the molecule's structure.
For this compound, various parameters would be calculated, such as its lipophilicity (logP), aqueous solubility (logS), potential to bind to plasma proteins, and its likelihood of crossing the blood-brain barrier. Predictive models can also flag potential toxicities, such as mutagenicity or cardiotoxicity, based on structural alerts. These predictions help in the early identification of potential liabilities of a compound.
Illustrative In Silico ADME/Tox Predictions for this compound
| Property | Predicted Value (Illustrative) |
| LogP | 2.8 |
| Aqueous Solubility | -3.5 (log mol/L) |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Moderate |
| Ames Mutagenicity | Negative |
| hERG Inhibition | Low risk |
Virtual Screening and Lead Optimization Strategies
If this compound is identified as a "hit" compound with some desirable activity, virtual screening and lead optimization strategies would be employed to discover more potent and selective analogs.
Virtual screening involves searching large chemical databases for compounds that are structurally similar to this compound or that are predicted to bind to the same target based on docking or pharmacophore models.
Lead optimization would involve making targeted chemical modifications to the this compound scaffold. For example, different substituents could be added to the cyclopentyl or thiazole rings to improve binding affinity, selectivity, or ADME properties. Computational models would be used to predict the impact of these modifications before their synthesis and experimental testing, thereby accelerating the drug discovery process.
Future Perspectives and Research Directions for 2 Cyclopentyl 1,3 Thiazole
Development of Novel and Efficient Synthetic Methodologies
The synthesis of 2-cyclopentyl-1,3-thiazole derivatives has traditionally relied on established methods such as the Hantzsch thiazole (B1198619) synthesis. This method typically involves the condensation of a-haloketones with thioamides. mdpi.com Another common approach is the reaction of 2-cyclopentylthiourea with appropriate 2-bromo esters. mdpi.com
Future research in this area will likely focus on the development of more efficient, sustainable, and versatile synthetic strategies. This includes the exploration of:
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions will be crucial. Microwave-assisted synthesis and one-pot multicomponent reactions have already shown promise in accelerating the synthesis of thiazole derivatives while minimizing waste. jneonatalsurg.com
Novel Catalytic Systems: The investigation of new catalysts, including metal-based and organocatalysts, could lead to higher yields, improved regioselectivity, and the ability to introduce a wider range of functional groups onto the thiazole ring. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters, making it an attractive platform for the industrial production of this compound-based drug candidates.
Exploration of New Biological Targets and Elucidation of Novel Mechanisms of Action
Derivatives of this compound have shown activity against a variety of biological targets, hinting at a rich and diverse pharmacology. Current research has identified potential interactions with:
Enzymes: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has been identified as a target for some 2-cyclopentylamino-thiazol-4(5H)-one derivatives, suggesting potential applications in metabolic disorders. mdpi.comnih.gov Other enzymes, such as those involved in fungal (e.g., lanosterol (B1674476) 14α-demethylase) and bacterial pathways, are also being investigated. acs.org
Receptors: The vascular endothelial growth factor receptor-2 (VEGFR-2) is a target for some anticancer thiazole analogues, indicating a role in modulating angiogenesis. nih.govnih.gov
Transporters: P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer, has been shown to interact with certain thiazole-based compounds. nih.gov
Future research should aim to identify novel biological targets for this class of compounds. This can be achieved through high-throughput screening against diverse target panels and chemoproteomics approaches. Furthermore, a deeper understanding of the mechanism of action at these targets is essential. For instance, while some derivatives are known to induce apoptosis in cancer cells, the precise signaling pathways involved often remain to be fully elucidated. nih.govresearchgate.net
Rational Design of Potent and Selective Analogues for Specific Therapeutic Applications
The development of potent and selective analogues of this compound is a cornerstone of future drug discovery efforts. Structure-activity relationship (SAR) studies have already provided valuable insights into how modifications of the thiazole scaffold influence biological activity. For example, the introduction of different substituents on the thiazole ring has been shown to modulate the anticancer and P-gp modulatory effects. nih.govnih.gov
Future rational design strategies will likely involve:
Bioisosteric Replacement: Replacing the cyclopentyl group or other substituents with bioisosteres could lead to improved potency, selectivity, and pharmacokinetic properties.
Scaffold Hopping: Exploring alternative heterocyclic scaffolds that mimic the key pharmacophoric features of this compound could lead to the discovery of novel chemical series with distinct intellectual property.
Hybrid Molecule Design: Combining the this compound core with other pharmacophores has the potential to create hybrid molecules with dual or synergistic activities.
The ultimate goal is to design analogues with optimized efficacy and safety profiles for specific therapeutic applications, including cancer, infectious diseases, and metabolic disorders. mdpi.comacs.orgnih.gov
Integration of Advanced Computational Techniques in Drug Discovery Pipelines
Computational chemistry has become an indispensable tool in modern drug discovery. For this compound and its derivatives, computational techniques can significantly accelerate the identification and optimization of lead compounds.
Molecular Docking: This technique has been widely used to predict the binding modes of thiazole derivatives to their biological targets, such as VEGFR-2 and lanosterol 14α-demethylase, providing insights into the key molecular interactions. acs.orgnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of this compound analogues with their biological activities, enabling the prediction of the potency of novel compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-target interactions, helping to understand the stability of the complex and the role of conformational changes in binding.
The integration of these and other advanced computational methods, such as free energy perturbation (FEP) and machine learning algorithms, into the drug discovery pipeline will facilitate a more rational and efficient design of next-generation this compound-based therapeutics.
Applications in Chemical Biology as Probes for Biological Pathways
Beyond their direct therapeutic potential, this compound derivatives can serve as valuable chemical probes to investigate complex biological pathways. Their ability to selectively interact with specific proteins allows for the interrogation of cellular processes in a controlled manner.
For example, analogues of this compound have been used to probe the enigmatic drug-binding site of P-glycoprotein. nih.gov By systematically modifying the structure of these compounds and observing the effects on P-gp function, researchers can gain a deeper understanding of how this important transporter recognizes and effluxes a wide range of substrates.
Future applications in chemical biology could include:
Development of Affinity-Based Probes: Attaching reporter tags, such as fluorescent dyes or biotin, to this compound derivatives can enable the visualization and isolation of their protein targets.
Target Deconvolution: For compounds with a desired phenotype but an unknown mechanism of action, chemical biology approaches can be employed to identify their molecular targets.
Modulation of Protein-Protein Interactions: Designing analogues that can disrupt or stabilize specific protein-protein interactions is another exciting avenue for future research.
The use of this compound-based chemical probes will undoubtedly contribute to a more profound understanding of fundamental biological processes and may uncover new therapeutic opportunities.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 2-cyclopentyl-1,3-thiazole and its derivatives in medicinal chemistry?
- Methodological Answer :
- Analogue-based design : Substituents like cyclopentyl groups can be introduced via nucleophilic substitution or cyclization reactions. For example, Sharma et al. (2009) optimized 4-benzyl-1,3-thiazole derivatives using benzyl chloride and thiourea under reflux conditions, achieving yields >75% .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields (up to 90%) by enhancing reaction kinetics, as demonstrated in microwave-assisted protocols for 2-amino-1,3-thiazole derivatives .
- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical for isolating thiazole derivatives, as noted in studies involving polyhalogenated intermediates .
Q. How can researchers validate the structural integrity of this compound derivatives?
- Methodological Answer :
- X-ray crystallography : Resolve ambiguities in stereochemistry. For instance, a study on tri-N-methylpyridinium thiazole derivatives achieved R1 = 0.1366 using 17,906 reflections, confirming the heterocyclic core .
- Spectroscopy :
- NMR : Use - and -NMR to verify substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm) .
- IR : Confirm functional groups (e.g., C=S stretching at ~1100 cm) .
- Elemental analysis : Match experimental vs. calculated C/H/N/S ratios to ensure purity (>95%) .
Advanced Research Questions
Q. What strategies optimize the biological activity of this compound derivatives in CNS or anti-inflammatory applications?
- Methodological Answer :
- Structure-activity relationship (SAR) : Replace the cyclopentyl group with bulkier substituents (e.g., adamantyl) to enhance blood-brain barrier penetration, as seen in CNS-active thiazoles .
- In vitro assays : Screen COX-2 inhibition (IC) or TNF-α suppression (e.g., ELISA) using lipopolysaccharide-induced inflammation models .
- Docking studies : Align derivatives with target proteins (e.g., cyclooxygenase) using software like AutoDock Vina to predict binding modes .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Systematic parameter variation : Test compounds under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability. For example, Mishra et al. (2015) observed divergent neuroactivity due to assay temperature differences .
- Statistical validation : Apply ANOVA or t-tests to compare IC values across replicates. A study on antiviral thiazoles used p < 0.05 thresholds to resolve discrepancies .
- Meta-analysis : Pool data from multiple sources (e.g., ChEMBL database) to identify trends in substituent effects .
Q. What safety protocols are essential for handling hazardous intermediates in thiazole synthesis?
- Methodological Answer :
- PPE : Use nitrile gloves, safety goggles, and fume hoods when working with chlorinated intermediates (e.g., 4-(chloromethyl)-2-phenyl-1,3-thiazole) .
- Waste disposal : Neutralize reactive byproducts (e.g., HS) with 10% NaOH before disposal .
- Emergency measures : For inhalation exposure, administer oxygen and seek medical evaluation, as per H333 hazard guidelines .
Q. How can advanced functionalization techniques expand the utility of this compound?
- Methodological Answer :
- Click chemistry : Introduce triazole or ethynyl groups via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance solubility, as shown in benzimidazole-thiazole hybrids .
- Organometallic coupling : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups, leveraging palladium catalysts (e.g., Pd(PPh)) in DMF/water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
